molecular formula C9H9BrN2O B13659799 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B13659799
M. Wt: 241.08 g/mol
InChI Key: VAYNWYJEYBCTLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the formation of the isoxazole ring followed by bromination and N,N-dimethylation. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-N-methylbenzo[d]isoxazol-3-amine
  • 7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Comparison

Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of the bromine atom.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-12(2)9-6-4-3-5-7(10)8(6)13-11-9/h3-5H,1-2H3

InChI Key

VAYNWYJEYBCTLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC2=C1C=CC=C2Br

Origin of Product

United States

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